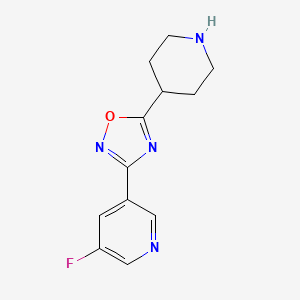![molecular formula C15H14N2OS B11785362 5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B11785362.png)
5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure features a benzimidazole core substituted with a benzyloxy group at the 5-position and a methylthio group at the 2-position, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized via the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through nucleophilic substitution reactions, where a benzyloxy halide reacts with the benzimidazole core in the presence of a base.
Introduction of the Methylthio Group: The methylthio group can be introduced via thiolation reactions, where a methylthiolating agent reacts with the benzimidazole core under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzyloxy group, potentially converting it to a benzyl alcohol or benzylamine.
Substitution: The benzimidazole core can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like alkyl halides are frequently employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohols or benzylamines.
Substitution: Halogenated or alkylated benzimidazoles.
Scientific Research Applications
5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Benzimidazole derivatives are known for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. This compound may be explored for similar applications.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-(methylthio)-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzimidazole core is known to bind to various biological targets, and the substituents (benzyloxy and methylthio groups) can modulate its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)indole: Shares the benzyloxy group but has an indole core instead of a benzimidazole core.
2-(Methylthio)benzimidazole: Shares the methylthio group but lacks the benzyloxy group.
Benzimidazole: The parent compound without any substituents.
Properties
Molecular Formula |
C15H14N2OS |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-methylsulfanyl-6-phenylmethoxy-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2OS/c1-19-15-16-13-8-7-12(9-14(13)17-15)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
GMYBBWRZEZKJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(N1)C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11785283.png)
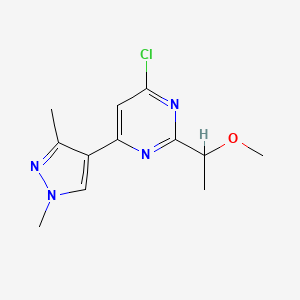
![2-Cyclopropyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11785291.png)

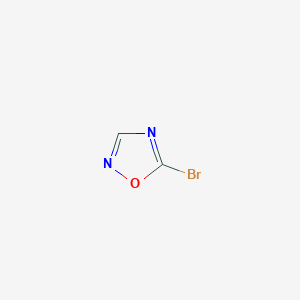
![N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B11785308.png)
![2-(3-Bromo-4-(dimethylamino)phenyl)-7-methylbenzo[d]oxazol-5-amine](/img/structure/B11785314.png)
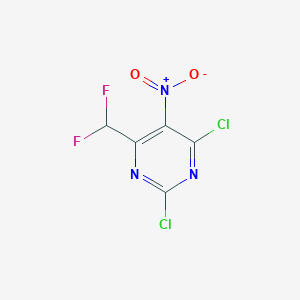
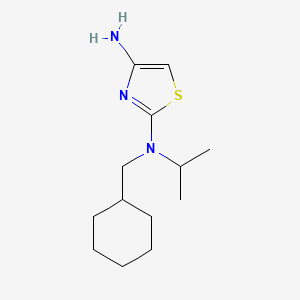
![2-(3-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11785330.png)

![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B11785337.png)
